

# therapeutic drug monitoring UFT/LV therapy with 5-Fluorouracil-15N<sub>2</sub>

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** 5-Fluorouracil-15N<sub>2</sub>

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## Application Note: Protocol for Therapeutic Drug Monitoring of UFT/LV Therapy Using 5-Fluorouracil-15N<sub>2</sub> and UPLC-MS/MS

### Introduction to UFT/LV Therapy and Therapeutic Drug Monitoring

UFT/LV combination therapy, consisting of tegafur and uracil in a 1:4 molar ratio plus leucovorin, has emerged as a **standard adjuvant treatment** for colorectal cancer, particularly in patients following hepatectomy for colorectal liver metastases [1]. Tegafur serves as a **prodrug** that undergoes hepatic conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU), while uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism [2]. This combination significantly enhances the bioavailability and antitumor activity of 5-FU through **biochemical**

**modulation.** Despite its established efficacy, UFT/LV therapy presents significant clinical challenges, with **severe adverse effects** including myelosuppression, fulminant hepatitis, and diarrhea occurring frequently, especially in patients with altered drug metabolism following hepatic resection [1].

**Therapeutic drug monitoring (TDM)** represents a promising approach to optimize UFT/LV therapy by maximizing therapeutic efficacy while minimizing treatment-related toxicity. The **narrow therapeutic index** of 5-FU, combined with significant **interpatient variability** in drug metabolism, creates an ideal scenario for TDM implementation [1]. Historically, the simultaneous quantification of 5-FU, uracil, and tegafur in plasma has presented analytical challenges due to their differing physicochemical properties and concentration ranges in biological matrices. This application note details a **validated UPLC-MS/MS method** that addresses these challenges, enabling precise monitoring of all three analytes simultaneously for enhanced TDM in patients receiving UFT/LV therapy [1].

## Principle of the Analytical Method

The developed method employs **ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS)** for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. This approach leverages the **exceptional sensitivity and specificity** of triple quadrupole mass spectrometry operated in negative electrospray ionization mode, combined with the **high resolution and rapid separation** capabilities of UPLC technology [1]. A critical innovation in this methodology is the incorporation of **stable isotope-labeled internal standards**, including 5-fluorouracil- $^{15}\text{N}_2$ , which correct for variability in sample preparation and matrix effects, thereby ensuring analytical precision and accuracy.

The analytical method was designed to address the **significant differences in physiological concentrations** of the target analytes, with tegafur typically circulating at concentrations approximately 100-fold higher than 5-FU following UFT administration [1]. To accommodate this disparity, the method was validated over broad concentration ranges: 2–500 ng/mL for 5-FU, 20–5000 ng/mL for uracil, and 200–50,000 ng/mL for tegafur. The **lower limit of quantification (LLOQ)** was established at 2 ng/mL for 5-FU, 20 ng/mL for uracil, and 200 ng/mL for tegafur, demonstrating sufficient sensitivity for clinical TDM applications [1]. The method has been comprehensively validated according to **US FDA guidance**, establishing performance characteristics for precision, accuracy, recovery, and matrix effects suitable for clinical implementation [1].

## Experimental Protocol

### Materials and Reagents

- **Analytical Standards:** 5-FU and uracil standards (Wako Pure Chemical Ind. Ltd.), tegafur standard (Tokyo Chemical Industry Co. Ltd.)
- **Stable Isotope-Labeled Internal Standards:** 5-FU-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> and tegafur-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> (Toronto Research Chemicals), uracil-<sup>15</sup>N<sub>2</sub> (Cambridge Isotope Laboratories Inc.)
- **Solvents:** HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol
- **Mobile Phase Additive:** Ammonium formate (2 mM in aqueous solutions)
- **Equipment:** Acquity UPLC I-Class System with Xevo TQ-D triple-stage quadrupole mass spectrometer (Waters), HSS T3 column (1.8 μm), refrigerated centrifuge, nitrogen evaporator [1]

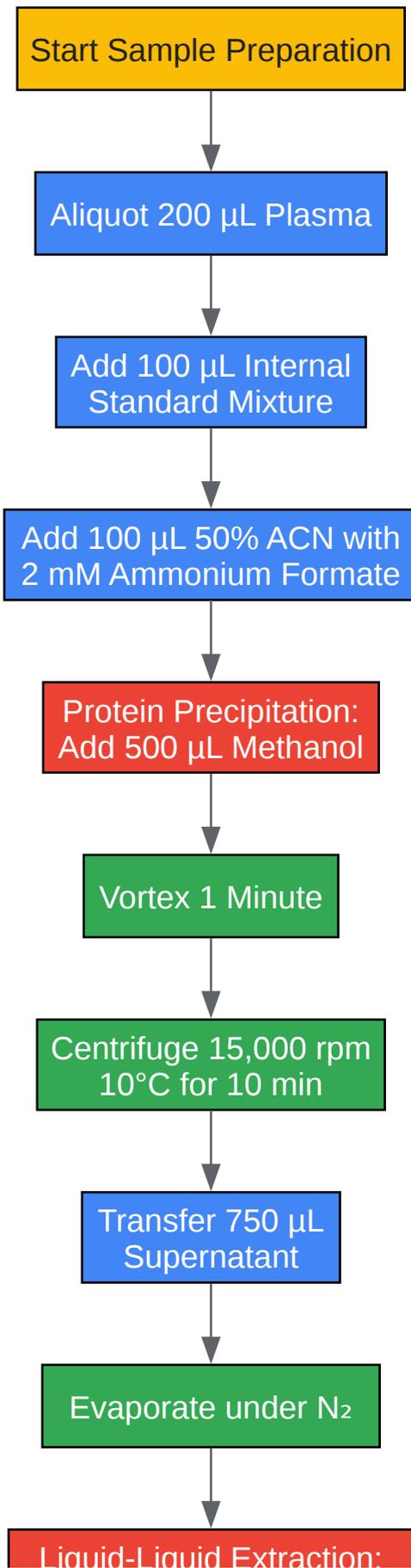
### Sample Preparation Workflow

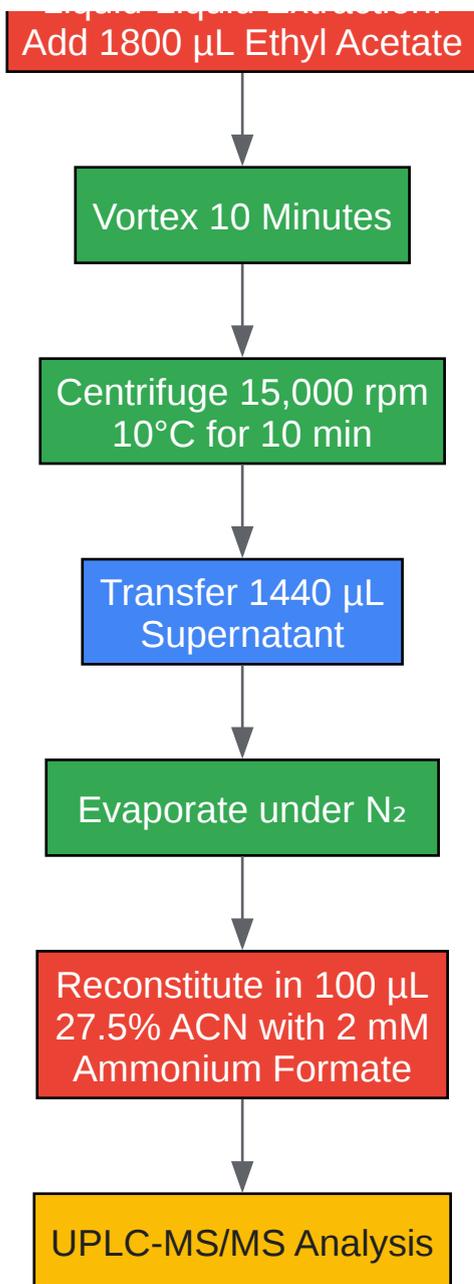
Table 1: Sample Preparation Steps for Plasma Analysis

Step	Procedure	Parameters	Notes
1. Sample Aliquoting	Transfer 200 μL of plasma to polypropylene tube	Blank, calibrator, QC, or patient plasma	Use validated pipettes with regular calibration
2. Internal Standard Addition	Add 100 μL IS mixture (5-FU- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> : 200 ng/mL, uracil- <sup>15</sup> N <sub>2</sub> : 2000 ng/mL, tegafur- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> : 5000 ng/mL)	Vortex 10-15 seconds	Maintain consistent mixing time
3. Volume Adjustment	Add 100 μL of 50% acetonitrile containing 2 mM ammonium formate	For patient samples only	Calibrators/QCs already contain 100 μL of respective solutions
4. Protein Precipitation	Add 500 μL methanol, vortex 1 minute	Centrifuge at 15,000 rpm, 10°C, 10 minutes	Chill methanol before use for better precipitation

Step	Procedure	Parameters	Notes
<b>5. Supernatant Transfer</b>	Carefully transfer 750 $\mu$ L supernatant to new tube	Avoid disturbing pellet	Quantitative transfer not required
<b>6. Solvent Evaporation</b>	Evaporate under nitrogen gas	40°C water bath recommended	Do not over-dry samples
<b>7. Liquid-Liquid Extraction</b>	Add 1800 $\mu$ L ethyl acetate, vortex 10 minutes	Centrifuge at 15,000 rpm, 10°C, 10 minutes	Ensure proper phase separation
<b>8. Final Extract Preparation</b>	Transfer 1440 $\mu$ L supernatant, evaporate under N <sub>2</sub> , reconstitute in 100 $\mu$ L 27.5% acetonitrile with 2 mM ammonium formate	Vortex thoroughly to dissolve	Inject 5-10 $\mu$ L for UPLC-MS/MS analysis [1]

The following workflow diagram illustrates the complete sample preparation process:





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Figure 1: **Sample Preparation Workflow for UFT/LV TDM Analysis**

## Liquid Chromatography Conditions

Table 2: *UPLC Conditions for Separation*

Parameter	Specification	Notes
Chromatography System	Acquity UPLC I-Class (Waters)	Binary solvent manager, FTN autosampler
Analytical Column	Acquity HSS T3 (1.8 $\mu\text{m}$ )	Alternative: BEH C18 for similar applications
Column Temperature	40°C	$\pm 2^\circ\text{C}$ stability critical for retention time
Injection Volume	5-10 $\mu\text{L}$	Partial loop with needle overfill mode
Autosampler Temperature	10°C	Maintains sample integrity
Mobile Phase A	2 mM ammonium formate in water	Fresh preparation daily recommended
Mobile Phase B	2 mM ammonium formate in methanol	LC/MS grade solvents required

Parameter	Specification	Notes
Gradient Program	Time (min)/%B: 0/1, 1/1, 8/90, 10/90, 10.1/1, 12/1	Total run time: 12 minutes
Flow Rate	0.4 mL/min	Backpressure typically 8000-10000 psi [1]

## Mass Spectrometry Conditions

Table 3: MS/MS Parameters for Target Analytes

Analyte	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
5-FU	Negative ESI	129.0	42.0	40	20
5-FU-13C,15N <sub>2</sub> (IS)	Negative ESI	132.0	44.0	40	20
Uracil	Negative ESI	111.0	42.0	35	18
Uracil-15N <sub>2</sub> (IS)	Negative ESI	113.0	44.0	35	18
Tegafur	Negative ESI	200.9	57.0	30	18
Tegafur-13C,15N <sub>2</sub> (IS)	Negative ESI	203.9	59.0	30	18

**Instrument Settings:** Electrospray ionization in negative mode; capillary voltage: 2.5 kV; desolvation temperature: 500°C; desolvation gas flow: 1000 L/hr; cone gas flow: 150 L/hr; collision gas: argon; data acquisition in multiple reaction monitoring (MRM) mode [1].

## Method Validation Summary

## Analytical Performance Characteristics

Table 4: Method Validation Results for 5-FU, Uracil, and Tegafur

Validation Parameter	5-FU	Uracil	Tegafur
Calibration Range (ng/mL)	2–500	20–5000	200–50,000
Lower Limit of Quantification (ng/mL)	2	20	200
Accuracy (% Bias)	≤11.6	≤9.8	≤8.5
Precision (% CV)	≤13.3	≤12.1	≤10.8
Average Recovery (%)	79.9	80.9	87.8
Matrix Effect (%)	43.5	84.9	100.2
Intra-day Precision (% CV)	6.2–9.5	5.8–8.7	4.9–7.3
Inter-day Precision (% CV)	8.3–13.3	7.6–12.1	6.5–10.8

The validation results demonstrate that the method exhibits **acceptable precision** with CV values below 13.3% for all analytes, which falls within the recommended guidelines for bioanalytical method validation [1]. The **accuracy profiles** showed deviations within  $\pm 11.6\%$  of nominal values across the calibration range for all quality control levels. The **extraction efficiency**, as measured by average recovery rates, ranged from 79.9% for 5-FU to 87.8% for tegafur, indicating consistent and reproducible sample preparation [1].

**Matrix effects** were evaluated by comparing the analytical response of standards in neat solution to those spiked into extracted plasma matrix. While tegafur showed minimal matrix suppression (100.2%), 5-FU demonstrated significant matrix effects (43.5%), highlighting the **critical importance** of using stable isotope-labeled internal standards to compensate for these variations and ensure accurate quantification [1]. The method demonstrated **appropriate selectivity** with no significant interference from endogenous plasma components at the retention times of the target analytes.

## Clinical Application and Pharmacokinetic Monitoring

### Patient Monitoring Protocol

The developed method has been successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in patients with colorectal liver metastasis receiving UFT/LV therapy after hepatectomy [1]. In the clinical study, patients received **oral UFT** (400-500 mg/day as tegafur) plus **leucovorin** (75 mg/day) administered every 8 hours on an empty stomach for 28-day treatment cycles. Blood samples were collected in EDTA-containing tubes at predetermined time points: before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 minutes) on day 1 and day 8 of treatment [1].

Following collection, plasma was separated by centrifugation and stored frozen at -40°C until analysis. The **resulting concentration-time data** enabled the calculation of key pharmacokinetic parameters, including peak concentration (C<sub>max</sub>), time to peak concentration (T<sub>max</sub>), area under the curve (AUC), and elimination half-life (t<sub>1/2</sub>). This comprehensive pharmacokinetic profiling facilitates **dose optimization** based on individual metabolic characteristics, potentially reducing the incidence of severe adverse effects while maintaining therapeutic efficacy [1].

### Representative Clinical Data

Table 5: Representative Pharmacokinetic Parameters in Patients Receiving UFT/LV Therapy

Parameter	Patient 1 (400 mg/day)	Patient 2 (500 mg/day)
Tegafur C <sub>max</sub> (ng/mL)	18,450	23,780
Tegafur T <sub>max</sub> (min)	90	90
Tegafur AUC <sub>0-8h</sub> (ng·h/mL)	85,640	112,350
5-FU C <sub>max</sub> (ng/mL)	185	242
5-FU T <sub>max</sub> (min)	60	90

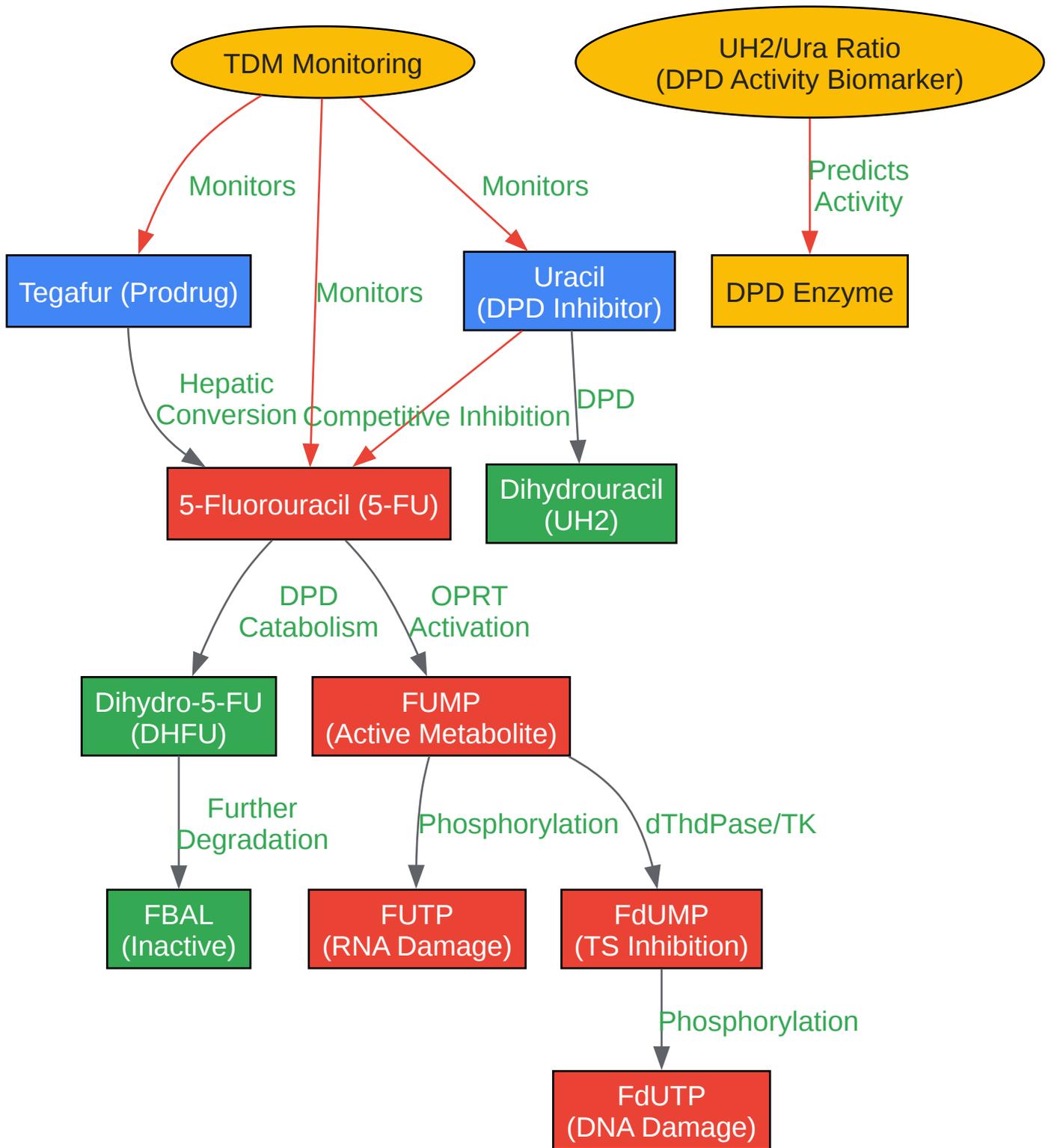
Parameter	Patient 1 (400 mg/day)	Patient 2 (500 mg/day)
5-FU AUC0-8h (ng·h/mL)	685	895
Uracil Cmax (ng/mL)	2,850	3,420
Uracil Tmax (min)	60	60
Uracil AUC0-8h (ng·h/mL)	12,540	15,280

The clinical application demonstrated the method's **robustness** in capturing the pharmacokinetic profiles of all three analytes simultaneously [1]. The data revealed substantial **interpatient variability** in drug exposure, highlighting the potential value of TDM for dose individualization. The **tegafur:5-FU ratio** remained consistently high throughout the dosing interval, confirming the prodrug function of tegafur and its continuous conversion to the active metabolite 5-FU [1].

## Metabolic Pathway and Biomarker Context

### 5-FU Metabolism and Biomarker Significance

The following diagram illustrates the metabolic pathways of 5-fluorouracil and the position of TDM in optimizing therapy:



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Figure 2: 5-FU Metabolic Pathways and TDM Monitoring Points

Understanding the **metabolic pathways** of 5-FU provides crucial context for interpreting TDM results. Approximately **80-85% of administered 5-FU** undergoes catabolism via dihydropyrimidine dehydrogenase (DPD) to inactive metabolites, while only 1-3% is converted to active metabolites responsible for both cytotoxic effects and toxicity [2]. The **anabolic pathways** generate three primary active metabolites: FUTP (incorporated into RNA, disrupting RNA processing), FdUTP (incorporated into DNA, causing DNA damage), and FdUMP (inhibits thymidylate synthase, disrupting DNA synthesis) [2].

The **plasma ratio of dihydrouracil to uracil (UH2/Ura)** has been identified as a potential **surrogate biomarker** for hepatic DPD activity [3]. Research in colorectal cancer models has demonstrated a significant correlation between the UH2/Ura ratio and hepatic DPD activity ( $r^2 = 0.865$ ,  $p < 0.01$ ), suggesting its utility in predicting 5-FU clearance and potential toxicity risk [4]. This ratio may be particularly valuable for identifying patients with **DPD deficiency**, who are at increased risk of severe and potentially life-threatening toxicities when receiving standard doses of 5-FU or its prodrugs [2].

## Conclusion

The UPLC-MS/MS method described in this application note provides a **robust, sensitive, and specific** approach for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. The method's **comprehensive validation** according to FDA guidelines supports its implementation in clinical settings for therapeutic drug monitoring of UFT/LV therapy [1]. The incorporation of **stable isotope-labeled internal standards**, including 5-fluorouracil- $^{15}\text{N}_2$ , ensures accurate and precise quantification despite significant matrix effects observed particularly for 5-FU.

The application of this methodology in patients with colorectal liver metastasis following hepatectomy demonstrates its **clinical utility** in characterizing the pharmacokinetic profiles of all three analytes simultaneously [1]. By enabling dose optimization based on individual drug exposure metrics, this TDM approach has the potential to **minimize treatment-related toxicity** while maintaining therapeutic efficacy, particularly in patient populations with altered drug metabolism due to hepatic resection or genetic polymorphisms in drug-metabolizing enzymes [1]. Future applications may incorporate additional biomarkers such as the UH2/Ura ratio to further personalize dosing strategies based on individual metabolic capacity [3] [4].

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